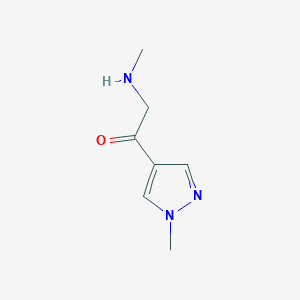![molecular formula C15H15F2N B13151881 [(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B13151881.png)
[(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine is an organic compound that features two fluorinated phenyl groups attached to a central amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine typically involves the reaction of 3-fluoro-4-methylbenzyl chloride with 3-fluorobenzylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or carbonyl derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro or carbonyl compounds, while reduction can produce various amines.
Applications De Recherche Scientifique
[(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms on the phenyl rings can enhance binding affinity and selectivity towards specific targets. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(3-Fluorophenyl)methyl][(4-methylphenyl)methyl]amine
- [(3-Fluoro-4-methylphenyl)methyl][(3-methylphenyl)methyl]amine
- 3-Fluoro-4-methylphenyl isocyanate
Uniqueness
[(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine is unique due to the presence of two fluorinated phenyl groups, which can significantly influence its chemical reactivity and biological activity. The specific positioning of the fluorine atoms and methyl groups can also affect the compound’s physical properties and interactions with other molecules.
Propriétés
Formule moléculaire |
C15H15F2N |
|---|---|
Poids moléculaire |
247.28 g/mol |
Nom IUPAC |
N-[(3-fluoro-4-methylphenyl)methyl]-1-(3-fluorophenyl)methanamine |
InChI |
InChI=1S/C15H15F2N/c1-11-5-6-13(8-15(11)17)10-18-9-12-3-2-4-14(16)7-12/h2-8,18H,9-10H2,1H3 |
Clé InChI |
IFYWOMOXAXSHAX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CNCC2=CC(=CC=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















